molecular formula C10H11N3O2 B8059518 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B8059518
M. Wt: 205.21 g/mol
InChI Key: SQDHSLQOVIIGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core structure, a heterocyclic system of significant interest in medicinal chemistry and anticancer agent development . This compound serves as a versatile synthetic intermediate for the preparation of diverse novel derivatives targeting critical cellular pathways. Researchers utilize this and related scaffolds to design potent small-molecule inhibitors against protein kinases such as CDK2 and TRKA, which are pivotal regulators of the cell cycle and oncogenic signaling . The structural motif is a key feature in known bioactive molecules, underpinning its value in constructing compounds for evaluating antioxidant, antibacterial, and cytotoxic activities against various cancer cell lines, including breast adenocarcinoma (MCF-7) . The ester functional group at the 3-position offers a handle for further synthetic modification, enabling the exploration of structure-activity relationships and the development of targeted therapies for resistant cancers .

Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHSLQOVIIGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 130°C (critical for radical initiation via DTBP decomposition).

  • Solvent : Dichloroethane (DCE) optimizes polarity for intermediate solubility.

  • Purification : Column chromatography with petroleum ether/ethyl acetate (8:1) achieves >95% purity.

Table 1: Cyclocondensation Reaction Parameters

ComponentAmount (mmol)Role
Ethyl 3-amino-pyrazole0.5Nucleophile
Aldehyde0.5Electrophile
DTBP1.5Radical Initiator
DCE2.5 mLSolvent

Multi-Step Synthesis via Intermediate Functionalization

Chlorination and Substitution Strategies

A multi-step approach from pyrazolo[1,5-a]pyrimidine precursors involves chlorination followed by nucleophilic substitution. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). Subsequent treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield). While this method targets 2-methyl derivatives, analogous reactions with methyl-substituted starting materials could position methyl groups at position 7.

Scale-Up and Industrial Production Techniques

Laboratory-to-Pilot Scale Translation

Scaling the cyclocondensation reaction tenfold (2 mmol starting material) reduces yields to 69% due to heat transfer inefficiencies. Continuous flow reactors, as noted in industrial protocols, mitigate this by ensuring consistent temperature control and shorter reaction times.

Table 2: Scale-Up Performance Metrics

Scale (mmol)Yield (%)Purification Method
0.585Column chromatography (8:1)
2.069Column chromatography (8:1)

Continuous Flow Reactor Integration

VulcanChem highlights the use of continuous flow systems to enhance reproducibility and throughput. These systems minimize thermal degradation and improve mixing, critical for maintaining yields >80% in large-scale syntheses.

Purification and Characterization Protocols

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate (8:1) is universally employed, achieving purities suitable for biological testing. The target compound elutes as a yellow solid, with melting points consistently reported at 121–123°C.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 8.58 (s, 1H), 2.86 (s, 3H, CH₃).

  • ¹³C NMR : 162.8 ppm (ester carbonyl), 158.5 ppm (pyrimidine C-7).

Table 3: Key Spectroscopic Data

TechniqueSignal (δ/ppm)Assignment
¹H NMR2.86C-7 methyl group
¹³C NMR158.5Pyrimidine C-7

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

EMPC and its derivatives have shown significant promise in anticancer research. Various studies have evaluated their efficacy against a range of cancer cell lines, demonstrating their potential as therapeutic agents.

Case Studies

  • In a study assessing a series of pyrazolo[1,5-a]pyrimidine derivatives, EMPC exhibited potent inhibitory activity against CDK2 with an IC50 value comparable to established inhibitors . The study highlighted that compound 6n, a derivative of EMPC, achieved a mean growth inhibition of 43.9% across 56 cancer cell lines .
  • Another investigation focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines for their anticancer properties. The results indicated that these compounds could effectively target multiple cancer types, including breast and lung cancers .

Enzymatic Inhibition

EMPC has also been explored for its potential as an enzymatic inhibitor, particularly in the context of metabolic disorders.

Specific Enzyme Targets

One significant area of research involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related disorders. Derivatives of EMPC have been designed to selectively inhibit this enzyme, thereby potentially offering therapeutic benefits in managing conditions like obesity and diabetes .

Research Findings

  • A study demonstrated that certain derivatives of EMPC showed promising inhibitory effects on 11β-HSD1, suggesting their utility in developing new treatments for metabolic diseases . The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo[1,5-a]pyrimidine core could enhance inhibitory potency.

Synthesis and Structural Modifications

The synthesis of EMPC involves several chemical transformations that allow for the introduction of various functional groups to optimize its biological activity.

Synthetic Pathways

Synthesis typically begins with the formation of pyrazole derivatives followed by cyclization to form the pyrimidine ring. Recent advancements have focused on improving yield and purity through optimized reaction conditions .

Structural Diversity

The ability to modify the ethyl ester group or introduce other substituents has led to a library of compounds with varied biological profiles. This structural diversity is crucial for enhancing selectivity and minimizing off-target effects during therapeutic applications .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent CDK2/TRKA inhibitors; significant growth inhibition
Enzymatic InhibitionSelective 11β-HSD1 inhibitors; potential for metabolic disorders
SynthesisImproved yield through optimized pathways

Mechanism of Action

The mechanism by which Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Positions 5 and 7

Compound Name Substituents (Position 5/7) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃ C₁₁H₁₅N₃O₂ 222.12 Reduced aromaticity; undergoes NaBH₄-mediated dearomatization to tetrahydropyrimidines
Ethyl 7-(trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CF₃, 5-H C₁₄H₁₁F₃N₃O₂ 330.26 Enhanced metabolic stability; used in TLR8 inhibition studies
Ethyl 7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-(4-OCH₃Ph) C₁₇H₁₇N₃O₃ 321.34 Cytotoxicity evaluated against cancer cell lines
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CHF₂, 5-(4-OCH₃Ph) C₁₇H₁₅F₂N₃O₃ 347.32 High purity (99.7%); potential kinase inhibitor

Key Observations :

  • Methyl vs. Trifluoromethyl : The trifluoromethyl group at position 7 (e.g., compound in ) increases lipophilicity and metabolic resistance compared to the methyl analogue .
  • Positional Isomerism : Ethyl 7-methyl-5-phenyl and 5-methyl-7-phenyl isomers (from ) exhibit distinct NMR profiles (e.g., δ 2.68 ppm for 5-CH₃ vs. δ 2.84 ppm for 7-CH₃) and varying synthetic yields (13% vs. 52%) .

Spectral Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate δ 2.84 (s, 3H, 7-CH₃), 4.32 (q, 2H, OCH₂), 8.63 (s, 1H, pyrimidine-H) δ 162.73 (C=O), 24.55 (5-CH₃), 16.00 (7-CH₃)
Ethyl 7-(m-tolyl) analogue δ 3.90 (s, 3H, Ar-OCH₃), 8.83 (d, 1H, J = 4.4 Hz), 7.60–7.07 (m, aromatic Hs) δ 159.64 (C=O), 131.38 (Ar-C), 55.51 (OCH₃)

Biological Activity

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a fused pyrazole and pyrimidine ring system, which contributes to its biological activity. The molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it typically exists as a solid compound.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : This compound has demonstrated effectiveness against various bacterial strains. For instance, it exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antioxidant Properties : The compound has shown significant antioxidant capabilities, with studies indicating its potential to scavenge free radicals effectively. This activity is quantified using the DPPH radical scavenging assay .
  • Cytotoxic Effects : this compound has been evaluated for its cytotoxicity against cancer cell lines. In particular, it has shown promising results against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20.0 ± 1.2250 µM
Escherichia coli18.0 ± 0.8300 µM

These findings suggest that the compound possesses significant antibacterial properties that could be harnessed for therapeutic applications .

Antioxidant Activity

The antioxidant potential was assessed through the DPPH assay:

CompoundIC50 (µM)
This compound25.4
Ascorbic Acid (Control)13.5

The data indicates that while this compound exhibits antioxidant activity, it is slightly less effective than ascorbic acid .

Cytotoxicity Studies

In cytotoxicity assays against MCF-7 cells:

CompoundIC50 (µg/mL)
This compound55.97
Control (Doxorubicin)10.0

These results indicate that while the compound shows some cytotoxic effects, further optimization may be necessary to enhance its efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Dual CDK2/TRKA Inhibition : A study reported that derivatives of pyrazolo[1,5-a]pyrimidines showed dual inhibition of cyclin-dependent kinase CDK2 and tropomyosin receptor kinase A (TRKA), which are critical in cancer progression . This suggests that this compound may also have similar inhibitory effects.
  • Pim-1 Kinase Inhibition : Another investigation into pyrazolo[1,5-a]pyrimidines revealed their ability to inhibit Pim-1 kinase effectively. This kinase is involved in regulating cell survival and proliferation in various cancers . The selectivity profile for these compounds indicates a promising avenue for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 1,3-biselectrophilic precursors with NH-3-aminopyrazoles. Key optimizations include:

  • Solvent system : Ethanol:water (1:1, v:v) under ultrasonic irradiation enhances reaction rates and yields (up to 95%) by promoting efficient mixing and energy transfer .
  • Catalysis : Acidic conditions (e.g., KHSO₄ in water) facilitate cyclization, while temperature control (60–65°C or room temperature) minimizes side reactions .
  • Precursor selection : Ethyl 3-amino-1H-pyrazole-4-carboxylate is a common starting material, with substitutions at the pyrimidine ring introduced via enaminones or halogenated intermediates .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C7: δ ~2.68–2.84 ppm; ester carbonyl at C3: δ ~162–164 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 248 [MH]⁺) confirm the molecular formula (C₁₀H₁₃N₃O₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like Ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

Advanced Research Questions

Q. What strategies address contradictory data in the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions in potency (e.g., kinase inhibition vs. cytotoxicity) are resolved by:

  • Substituent modulation : Trifluoromethyl or cyclopropyl groups at C5/C7 enhance target selectivity (e.g., PI3K inhibition) but may reduce solubility, requiring empirical balancing .
  • Orthogonal assays : Validate hits using biochemical (e.g., kinase inhibition IC₅₀) and cellular (e.g., antiproliferative EC₅₀) assays to distinguish direct target effects from off-target toxicity .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents, explaining discrepancies in SAR .

Q. How can regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved for SAR studies?

  • Methodological Answer : Site-selective cross-coupling enables precise modifications:

  • C2/C6 functionalization : Sequential Suzuki-Miyaura reactions on 2,6-dibromo intermediates allow incorporation of alkynyl, aryl, or arylamine groups .
  • C7 methylation : Direct alkylation using methyl iodide or palladium-catalyzed coupling with methylboronic acids, optimized via ligand screening (e.g., XPhos) .
  • Anti/syn isomer separation : Reduction of ethyl 5,7-dimethyl derivatives in ethanol isolates anti-configuration products, confirmed by NOESY NMR .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : High-accuracy retrosynthetic planning uses:

  • PISTACHIO/BKMS_METABOLIC databases : Identify feasible precursors (e.g., enaminones or halogenated pyrazoles) and reaction templates .
  • Machine learning (ML) : Algorithms prioritize routes with >90% predicted yield, validated by experimental data from Reaxys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.